2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride
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Overview
Description
“2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It is used in the development of bifunctional protein degraders, where its rigidity may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Scientific Research Applications
Hydrogen Bonding in Enaminones
A study on hydrogen-bonding patterns in enaminones, including analogues of "2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride," demonstrated the importance of bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. This bonding is crucial for the formation of centrosymmetric dimers and stabilizes the crystal structures through weak interactions (Balderson et al., 2007).
Corrosion Inhibition
The targeted synthesis of cadmium(II) Schiff base complexes, involving ligands related to "this compound," highlighted their potential as corrosion inhibitors on mild steel. These complexes, particularly the azide complexes, showed significant inhibition properties, suggesting an innovative bridge between coordination chemistry and corrosion engineering (Das et al., 2017).
Antibacterial Activity
The microwave-assisted synthesis of compounds including "this compound" derivatives has been reported to yield compounds with notable antibacterial activity. These findings underscore the compound's potential in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Inhibition of Blood Platelet Aggregation
Research has shown that derivatives of "this compound" can inhibit ADP-induced aggregation of blood platelets, presenting a potential pathway for therapeutic applications in conditions where platelet aggregation is a concern (Grisar et al., 1976).
Enzymatic Kinetic Resolution
The compound's derivatives have been used in the enzymatic kinetic resolution to synthesize enantioselective compounds, demonstrating its utility in producing natural and synthetic compounds starting from enantiopure forms. This highlights its importance in the field of asymmetric synthesis (Perdicchia et al., 2015).
Growth-Promoting Activity
Alkylation studies involving "this compound" derivatives have revealed high growth-promoting activity in agricultural applications, suggesting its potential use in enhancing crop productivity (Omirzak et al., 2013).
Mechanism of Action
Target of Action
It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . This suggests that the compound may interact with specific proteins to induce their degradation.
Mode of Action
The mode of action of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride involves its role as a linker in PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to ubiquitination and subsequent degradation of the target protein by the proteasome . The rigidity of the linker, such as that provided by this compound, can impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the process of targeted protein degradation . By acting as a linker in PROTACs, this compound can influence the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Result of Action
The molecular and cellular effects of this compound’s action are related to its role in targeted protein degradation . By facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, this compound can lead to the ubiquitination and subsequent degradation of the target protein .
Properties
IUPAC Name |
2-piperidin-4-ylideneethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h3,8-9H,1-2,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKQYSYJKMUZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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